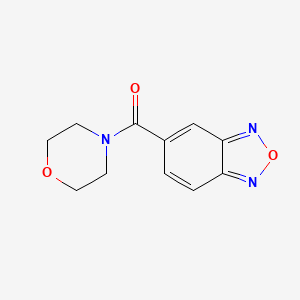

2,1,3-Benzoxadiazol-5-yl(morpholin-4-yl)methanone

Vue d'ensemble

Description

CX-717 est un composé ampakine créé par Christopher Marrs et Gary Rogers en 1996 chez Cortex Pharmaceuticals . Il affecte le neurotransmetteur glutamate, des essais cliniques montrant que le médicament améliore les fonctions cognitives et la mémoire . CX-717 a été étudié pour le traitement du trouble déficitaire de l'attention avec hyperactivité et de la maladie d'Alzheimer .

Méthodes De Préparation

La synthèse de CX-717 implique la réaction de 5-(morpholine-4-carbonyl)-2,1,3-benzoxadiazole avec des réactifs appropriés dans des conditions contrôlées . Les méthodes de production industrielle impliquent généralement une synthèse à grande échelle utilisant des conditions de réaction optimisées pour garantir un rendement et une pureté élevés .

Analyse Des Réactions Chimiques

CX-717 subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution . Les réactifs courants utilisés dans ces réactions comprennent les agents oxydants, les agents réducteurs et les nucléophiles . Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés .

Applications de la recherche scientifique

Chimie: Utilisé comme outil de recherche pour étudier la modulation des récepteurs AMPA.

Biologie: Investigated for its effects on synaptic plasticity and memory enhancement.

Industrie: Applications potentielles dans le développement de stimulateurs cognitifs et d'agents neuroprotecteurs.

Mécanisme d'action

CX-717 agit en se liant allostériquement aux récepteurs du glutamate de type AMPA dans le cerveau . Cela augmente l'activité du glutamate, un neurotransmetteur, et facilite l'encodage de la mémoire et l'apprentissage . CX-717 pourrait également avoir un impact sur la régulation à la hausse du facteur neurotrophique dérivé du cerveau et du facteur de croissance nerveuse, qui sont connus pour stimuler la formation de nouveaux circuits dans le cerveau associés à la formation de la mémoire et à la cognition .

Applications De Recherche Scientifique

Scientific Research Applications

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing the benzoxadiazole scaffold. For instance, a study demonstrated that derivatives of benzoxadiazole exhibited significant cytotoxic effects against various cancer cell lines, including prostate (PC-3) and breast (MDA-MB-231) cancer cells. The mechanism of action involves the induction of apoptosis, which is critical for cancer treatment .

2. Antimicrobial Properties

The antimicrobial activity of 2,1,3-benzoxadiazol-5-yl(morpholin-4-yl)methanone has been explored in various studies. Compounds with similar structures have shown efficacy against both Gram-positive and Gram-negative bacteria as well as fungi. The benzoxadiazole moiety contributes to this activity by disrupting microbial cell membranes or inhibiting essential metabolic pathways .

3. Neuropharmacological Effects

Research indicates that derivatives of this compound may act as modulators of GABA receptors, particularly the GABA_A receptor subtype. This modulation could have implications for treating anxiety disorders and epilepsy . The ability to influence neurotransmitter systems positions this compound as a potential therapeutic agent in neuropharmacology.

4. Enzyme Inhibition

The compound's structural features suggest potential as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways. Studies have focused on its ability to inhibit aldehyde dehydrogenase, which is relevant in the context of alcohol metabolism and related disorders.

Data Table: Summary of Applications

Case Studies

Case Study 1: Anticancer Evaluation

A recent study synthesized several derivatives of this compound and evaluated their anticancer properties. The most potent derivative showed an IC50 value ranging from 7.84 to 16.2 µM across multiple cancer cell lines. This highlights the compound's potential as a lead structure for further development in cancer therapy .

Case Study 2: Antimicrobial Testing

In another investigation, researchers tested a series of benzoxadiazole derivatives for antimicrobial activity using the broth microdilution method. Several compounds demonstrated significant inhibitory effects on bacterial strains such as Staphylococcus aureus and Escherichia coli, suggesting that modifications to the benzoxadiazole structure can enhance antimicrobial potency .

Mécanisme D'action

CX-717 works by allosterically binding to AMPA-type glutamate receptors in the brain . This boosts the activity of glutamate, a neurotransmitter, and makes it easier to encode memory and to learn . CX-717 also potentially impacts the up-regulation of brain-derived neurotrophic factor and nerve growth factor, which are known to stimulate the formation of new circuitry in the brain associated with forming memory and cognition .

Comparaison Avec Des Composés Similaires

CX-717 est unique parmi les composés ampakines en raison de sa puissance améliorée et de sa demi-vie plus longue par rapport à d'autres composés similaires tels que CX-516 . D'autres composés similaires comprennent:

Activité Biologique

2,1,3-Benzoxadiazol-5-yl(morpholin-4-yl)methanone, also known as CX717, is a compound of significant interest due to its potential therapeutic applications, particularly in the realm of neuropharmacology. It is classified as an ampakine, which are compounds that enhance the activity of AMPA receptors in the brain, thus playing a role in cognitive enhancement and neuroprotection.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a benzoxadiazole moiety linked to a morpholine ring via a carbonyl group. Its unique structure contributes to its biological activity.

CX717 primarily acts as a positive allosteric modulator of AMPA receptors. This modulation enhances synaptic transmission and has been associated with improved cognitive functions such as memory and learning. The compound's action involves:

- Increased Glutamatergic Transmission : By enhancing AMPA receptor activity, CX717 facilitates greater glutamate signaling in the brain.

- Neuroprotective Effects : The compound has been shown to protect neurons from excitotoxicity, which is often linked to neurodegenerative diseases.

Cognitive Enhancement

Studies have demonstrated that CX717 can improve cognitive performance in animal models. For instance, it has been shown to enhance memory retention and learning abilities in various behavioral tests.

Neuroprotective Effects

Research indicates that CX717 may provide neuroprotective benefits by:

- Reducing oxidative stress.

- Enhancing neuronal survival under conditions that typically lead to cell death.

Research Findings and Case Studies

Several studies have explored the biological activity of CX717:

- Cognitive Function Studies : In a study involving aged rats, administration of CX717 resulted in significant improvements in memory tasks compared to control groups. The findings suggest that the compound may counteract age-related cognitive decline .

- Neuroprotection Against Excitotoxicity : In vitro studies have shown that CX717 protects neurons from glutamate-induced toxicity. This protection was attributed to its ability to modulate AMPA receptor activity, thereby reducing calcium influx into neurons .

- Behavioral Assessments : In behavioral assessments using the Morris water maze and other cognitive tests, CX717-treated animals exhibited enhanced spatial learning and memory retention compared to untreated controls .

Data Table: Summary of Biological Activities

Propriétés

Key on ui mechanism of action |

CX-717 is an ampakine compound. It is a positive allosteric modulator of AMPA receptors. Its action is theorized to be due to the facilitation of transmission at cortical synapses that use glutamate as a neurotransmitter. This in turn may promote plasticity at the synapse, which could translate into better cognitive performance. CX-717 works by allosterically binding to particular receptors in the brain, called AMPA-type glutamate receptors. This boosts the activity of glutamate, a neurotransmitter, and makes it easier to encode memory and to learn. In addition, CX717 could potentially strongly impact the up-regulation of BDNF (brain-derived neurotrophic factor) or NGF (nerve growth factor), two growth factors known to stimulate the formation of new circuitry in the brain associated with forming memory and cognition. |

|---|---|

Numéro CAS |

867276-98-0 |

Formule moléculaire |

C11H11N3O3 |

Poids moléculaire |

233.22 g/mol |

Nom IUPAC |

2,1,3-benzoxadiazol-5-yl(morpholin-4-yl)methanone |

InChI |

InChI=1S/C11H11N3O3/c15-11(14-3-5-16-6-4-14)8-1-2-9-10(7-8)13-17-12-9/h1-2,7H,3-6H2 |

Clé InChI |

KFRQROSRKSVROW-UHFFFAOYSA-N |

SMILES |

C1COCCN1C(=O)C2=CC3=NON=C3C=C2 |

SMILES canonique |

C1COCCN1C(=O)C2=CC3=NON=C3C=C2 |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Ampakine CX-717; Ampakine CX 717; Ampakine CX717; CX-717; CX 717; CX717 |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.